(Ac)2-L-Lys-D-Ala-D-Ala is a synthetic tripeptide that serves as a structural analog of the bacterial cell wall peptidoglycan terminus. [, , , , ] It plays a crucial role in scientific research as a model ligand for studying the interactions between glycopeptide antibiotics (like vancomycin and eremomycin) and their target binding sites on bacterial cell walls. [, , , , ] This peptide mimics the natural substrate of bacterial enzymes involved in cell wall synthesis, allowing researchers to investigate the mechanisms of antibiotic action and resistance. [, , , , ]
(Ac)2-L-Lys-D-Ala-D-Ala, also known as Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala, is a synthetic peptide derivative that plays a significant role in biochemical research. This compound consists of two acetyl groups attached to the amino acid lysine, followed by two alanine residues. It is primarily utilized as a substrate in various biochemical assays, particularly those involving carboxypeptidase enzymes, and is integral to studies on peptidoglycan biosynthesis in bacterial systems .
The synthesis of (Ac)2-L-Lys-D-Ala-D-Ala typically involves several key steps:
This stepwise approach ensures that the desired peptide structure is achieved with high specificity and yield.
The molecular structure of (Ac)2-L-Lys-D-Ala-D-Ala can be described as follows:
(Ac)2-L-Lys-D-Ala-D-Ala can undergo various chemical reactions:
These reactions are crucial for understanding the biochemical interactions of (Ac)2-L-Lys-D-Ala-D-Ala in cellular systems.
The mechanism of action for (Ac)2-L-Lys-D-Ala-D-Ala primarily involves its role as a substrate for penicillin-sensitive D-alanine carboxypeptidase. This enzyme catalyzes the hydrolysis of the peptide bond between alanine residues, which is a critical step in the biosynthesis of peptidoglycan—a vital component of bacterial cell walls.
Upon binding to D-alanine carboxypeptidase, (Ac)2-L-Lys-D-Ala-D-Ala mimics the natural substrate D-alanine-D-alanine, allowing for effective enzyme activity studies. This interaction provides insights into how antibiotics target bacterial cell wall synthesis .
(Ac)2-L-Lys-D-Ala-D-Ala has several important applications in scientific research:
Nα,Nε-Diacetyl-L-Lys-D-Ala-D-Ala (commonly abbreviated as (Ac)₂-L-Lys-D-Ala-D-Ala or Ac-Lys(Ac)-D-Ala-D-Ala-OH) serves as a high-affinity substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). These enzymes, classified as penicillin-binding proteins (PBPs), exhibit stringent recognition of peptide termini featuring D-Ala-D-Ala motifs. The diacetyl modification on the lysine residue enhances solubility and mimics natural peptidoglycan precursors, enabling efficient binding to the enzyme's active site [3] [4] [9].
Structural studies reveal that DD-carboxypeptidases from bacteria like Streptomyces spp. possess a 14-residue insertion within their omega loop region when the peptidoglycan stem peptide contains lysine at the third position. This structural adaptation contrasts with enzymes from bacteria utilizing diaminopimelic acid at this position, underscoring the evolutionary specialization for substrate recognition [7]. Kinetic parameters demonstrate exceptional efficiency: (Ac)₂-L-Lys-D-Ala-D-Ala exhibits a kcat/Km value of 4,000 M⁻¹s⁻¹ in Streptomyces R61 DD-carboxypeptidase, significantly higher than transpeptidation products like Ac₂-L-Lys-D-Ala-Gly-L-Ala (147 M⁻¹s⁻¹) [1] [3].
Table 1: Kinetic Parameters of Selected DD-Carboxypeptidase Substrates
Substrate | kcat/Km (M⁻¹s⁻¹) | Enzyme Source |
---|---|---|
(Ac)₂-L-Lys-D-Ala-D-Ala | 4,000 | Streptomyces R61 |
Ac₂-L-Lys-D-Ala-Gly-L-Ala | 147 | Streptomyces R61 |
Ac₂-L-Lys-D-Ala-Gly-L-Gln | 67 | Streptomyces R61 |
Ac₂-L-Lys-D-Ala-Gly-L-Leu | 12 | Streptomyces R61 |
Depsipeptide analogues (X=S) | >50,000* | Streptomyces R39 |
*Deacylation rate-limited, acceptor-dependent acceleration [1] [3] [4].
DD-carboxypeptidases follow a three-step catalytic pathway:
For (Ac)₂-L-Lys-D-Ala-D-Ala, acylation is rate-limiting (k₂/K), evidenced by identical kcat/Km values for hydrolysis and transpeptidation. The enzyme’s active-site flexibility accommodates diverse acceptors: D-amino acids like D-phenylalanine accelerate catalysis 15,500-fold (acceleration factor = 15,500 M⁻¹s⁻¹), while Gly-L-Leu shows exceptional efficiency (23,000 M⁻¹s⁻¹) [1] [4]. Crucially, the transpeptidation reaction displays concentration-dependent partitioning: Increasing acceptor concentrations shift kinetics toward transpeptidation, while high donor concentrations favor hydrolysis (Table 2) [1].
Table 2: Acceptor Efficiency in Transpeptidation (Streptomyces R61)
Acceptor | Acceleration Factor (M⁻¹s⁻¹) |
---|---|
D-Phenylalanine | 15,500 |
D-Leucine | 9,700 |
Gly-L-Leu | 23,000 |
Gly-L-Ala | 1,160 |
D-Alanine | 3,340 |
Acceleration factor = Δkcat/Δ[A] in linear phase of kcat vs. [A] curve [1].
The Streptomyces albus G DD-carboxypeptidase shares functional homology with the R61 enzyme but exhibits distinct structural adaptations. Crystallographic studies at 4.5 Å resolution confirm a metalloenzyme architecture with a catalytic zinc site coordinated by histidine/cysteine residues. This enzyme efficiently hydrolyzes (Ac)₂-L-Lys-D-Ala-D-Ala, though kinetic parameters are less extensively characterized than for R61 [6] [10].
Key comparative features include:
Notably, S. albus enzyme kinetics are insensitive to Gly-L-Xaa dipeptides, contrasting sharply with R61’s transpeptidation efficiency. This divergence underscores functional specialization: R61 participates in both peptidoglycan maturation and cross-linking, while S. albus acts primarily as a carboxypeptidase [6] [10].
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